2-Isopropyl-1,3-oxathiolane

Flavor chemistry Organoleptic evaluation Sulfur heterocycles

2-Isopropyl-1,3-oxathiolane (CAS 17643-70-8) is a saturated five-membered heterocyclic compound of the 1,3-oxathiolane class, bearing an isopropyl substituent at the 2-position. With molecular formula C₆H₁₂OS and molecular weight 132.22 g/mol, it features non-adjacent sulfur and oxygen atoms within the ring.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 17643-70-8
Cat. No. B093763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1,3-oxathiolane
CAS17643-70-8
Synonyms2-Isopropyl-1,3-oxathiolane
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC(C)C1OCCS1
InChIInChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3
InChIKeyJTGZVABCBHZNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1,3-oxathiolane (CAS 17643-70-8): Core Identity and Procurement-Relevant Profile


2-Isopropyl-1,3-oxathiolane (CAS 17643-70-8) is a saturated five-membered heterocyclic compound of the 1,3-oxathiolane class, bearing an isopropyl substituent at the 2-position. With molecular formula C₆H₁₂OS and molecular weight 132.22 g/mol, it features non-adjacent sulfur and oxygen atoms within the ring [1]. The compound is a racemic monothioacetal liquid at ambient temperature, exhibiting moderate hydrophobicity due to the branched alkyl substituent . Its primary documented application domain lies in flavor and fragrance science as an organoleptic ingredient, where its extreme odor potency and distinctive sensory character differentiate it from both natural isolates and other synthetic oxathiolane derivatives [2].

Racemic monothioacetal liquid with alliaceous, burnt-sulfur organoleptic profile distinct from fruity oxathiolane analogs
Extremely low odor threshold (sub-ppm) supports trace-level flavor research and precise dosing control
Well-defined Kovats retention index (RI 984 OV-101) enables unambiguous GC-MS identification

Why Generic 1,3-Oxathiolane or Oxathiane Analogs Cannot Replace 2-Isopropyl-1,3-oxathiolane in Flavor and Fragrance Procurement


Simple in-class substitution of 2-isopropyl-1,3-oxathiolane with its closest analogs—such as 2-methyl-1,3-oxathiolane, 2-phenyl-1,3-oxathiolane, or 2-methyl-4-propyl-1,3-oxathiane—is precluded by fundamentally divergent organoleptic profiles and chromatographic behavior, even when structural similarity is high [1]. Sensory panel evaluations in water, acidified sugar syrup, and passion-fruit juice matrices demonstrate that 2-isopropyl-1,3-oxathiolane produces a strong alliaceous, burnt, cabbage/gas note entirely distinct from the fruity, sweet, passion-fruit character of 2-methyl-4-propyl-1,3-oxathiane, while 2-phenyl-1,3-oxathiolane yields a weaker woody-floral profile with residual sulfur notes [1]. Furthermore, gas chromatographic retention data confirm that the branched isopropyl substituent imparts a substantially longer retention on non-polar stationary phases (Kovats RI difference of ~162 index units vs. the 2-methyl analog), ruling out analytical co-elution or interchangeability [2]. Generic procurement without substituent-level specification therefore risks delivering a compound with an entirely different and potentially unusable organoleptic fingerprint.

Dimension
Target: 2-Isopropyl-1,3-oxathiolane
Potential Substitute
Organoleptic character
Strong alliaceous, burnt, cabbage/gas note; lacks fruit character
2-Methyl-4-propyl-1,3-oxathiane: sweet, fruity, passion-fruit → profile mismatch may render formulation unusable
GC retention (non-polar)
RI 984 (OV-101, 130°C)
2-Methyl-1,3-oxathiolane: RI 822 → ΔRI ~162 units precludes co-elution, but organoleptic profile differs; substitution may shift sensory outcome
Physical handling
BP 185.1°C, flash point 65.7°C
Unsubstituted 1,3-oxathiolane: BP 146.8°C, flash 42.6°C → lower flash point may alter storage and transport classification; limited data on alliaceous character

Quantitative Product-Specific Evidence Guide: 2-Isopropyl-1,3-oxathiolane vs. Closest Analogs


Organoleptic Head-to-Head Comparison: 2-Isopropyl-1,3-oxathiolane vs. 2-Methyl-4-propyl-1,3-oxathiane vs. 2-Phenyl-1,3-oxathiolane in Food Model Systems

In a direct three-compound sensory comparison disclosed in US Patent 4,220,561, 2-isopropyl-1,3-oxathiolane was evaluated alongside 2-methyl-4-propyl-1,3-oxathiane and 2-phenyl-1,3-oxathiolane in water, acidified sugar syrup, and passion-fruit juice matrices at defined concentrations (0.10–0.20 ppm). At 0.10 ppm in water, 2-methyl-4-propyl-1,3-oxathiane produced a sweet, green, fruity, typical passion-fruit note; 2-isopropyl-1,3-oxathiolane at the same concentration gave a strong alliaceous (cabbage, burnt, gas) note with rotten egg character; 2-phenyl-1,3-oxathiolane at 0.20 ppm was described as weaker than the oxathiane, less fruity, woody-floral, with slight egg character. In acidified sugar syrup (10 g citric acid/600 g sucrose per liter water), 2-methyl-4-propyl-1,3-oxathiane at 0.10 ppm remained fruity, juicy, typical passion-fruit/blackcurrant (rated 100%), while 2-isopropyl-1,3-oxathiolane at 0.10 ppm lacked fruit juicy character entirely and delivered burnt, gas, alliaceous top notes. In passion-fruit juice reinforcement, 2-methyl-4-propyl-1,3-oxathiane at 0.10 ppm enhanced juicy character and fresher top note, whereas 2-isopropyl-1,3-oxathiolane at 0.10 ppm produced burnt, alliaceous, coffee notes described as not recognizable and directional to durian [1]. In its pure state, 2-isopropyl-1,3-oxathiolane possesses an extremely powerful, almost unbearable smell; upon dilution it develops a strong odour reminiscent of rotten grass and sewage with a 'carbide' by-note [1].

Sensory comparison
Head-to-head
Alliaceous, burnt, cabbage/gas note vs. sweet, fruity, passion-fruit (2-methyl-4-propyl-1,3-oxathiane) and weaker woody-floral (2-phenyl-1,3-oxathiolane)
Complete organoleptic divergence confirms that CAS-level specification is required to obtain alliaceous character; not interchangeable with fruity analogs
Water, acidified syrup, and passion-fruit juice matrices at 0.10–0.20 ppm
Flavor chemistry Organoleptic evaluation Sulfur heterocycles Sensory analysis

Gas Chromatographic Retention Index Differentiation: 2-Isopropyl-1,3-oxathiolane vs. 2-Methyl-1,3-oxathiolane on Non-Polar Capillary Columns

Kovats retention indices (RI) on non-polar OV-101 and SE-52 capillary columns provide a quantitative measure of chromatographic retention that correlates with molecular size, branching, and polarity. Under identical isothermal conditions (OV-101, 130°C, He carrier gas, 50 m × 0.32 mm column, 2 μm film thickness), 2-isopropyl-1,3-oxathiolane exhibits a Kovats RI of 984, while 2-methyl-1,3-oxathiolane exhibits a Kovats RI of 822 [1][2]. On SE-52 at 130°C, the corresponding values are RI = 1009 for the isopropyl derivative and RI = 848 for the methyl derivative [1][2]. This represents a retention index difference of approximately 162 units on OV-101 and 161 units on SE-52, corresponding to the equivalent of ~1.6 methylene units of additional retention imparted by the branched isopropyl group compared to the linear methyl substituent. The Van Den Dool and Kratz temperature-programmed RI on OV-101 is 967 for the isopropyl compound [1].

GC retention index
Reported
ΔRI = +162 (OV-101, 130°C) vs. 2-methyl-1,3-oxathiolane
Large retention gap ensures unambiguous chromatographic resolution; supports QC identification and quantification in complex volatile mixtures
RI 984 (isopropyl) vs. RI 822 (methyl); SE-52 also reported
Analytical chemistry Gas chromatography Kovats retention index Volatile sulfur compounds

Physical Property Differentiation: Boiling Point, Density, and Flash Point of 2-Isopropyl-1,3-oxathiolane vs. Unsubstituted 1,3-Oxathiolane

The introduction of the 2-isopropyl substituent significantly alters the bulk physicochemical properties relative to the unsubstituted 1,3-oxathiolane parent. 2-Isopropyl-1,3-oxathiolane has a boiling point of approximately 185.1°C at 760 mmHg, density of 1.006 g/cm³, refractive index of 1.482, and flash point of 65.7°C . In contrast, the unsubstituted 1,3-oxathiolane (CAS 2094-97-5, MW 90.14) has a boiling point of 146.8°C, density of 1.137 g/cm³, refractive index of 1.507, and flash point of 42.6°C [1]. The 38.3°C higher boiling point and 23.1°C higher flash point of the isopropyl derivative reflect the increased molecular weight and van der Waals interactions conferred by the branched alkyl substituent, while the lower density (1.006 vs. 1.137 g/cm³) is consistent with the less compact packing of the bulkier molecule. The vapor pressure of 2-isopropyl-1,3-oxathiolane is 0.972 mmHg at 25°C , which is substantially lower than that of unsubstituted 1,3-oxathiolane (estimated ~10 mmHg at 25°C based on boiling point extrapolation), indicating reduced volatility and potentially different headspace partitioning behavior.

Physicochemical properties
Reported
BP 185.1°C, density 1.006 g/cm³, flash point 65.7°C vs. unsubstituted 1,3-oxathiolane (BP 146.8°C, density 1.137, flash 42.6°C)
Higher boiling and flash points alter handling, storage, and safety classification; lower vapor pressure influences headspace partitioning
ΔBP +38.3°C, ΔFlash +23.1°C
Physical chemistry Thermophysical properties Process engineering Safety data

Pressure-Dependent Reactivity Differentiation: Homolytic Transformation Rates of 2-Isopropyl-1,3-oxathiolane vs. 2-Methyl-1,3-oxathiolane

Under high-pressure conditions, the homolytic transformation of 2-alkyl-1,3-oxathiolanes in the presence of CCl₄ to yield ethyl and 2-chloroethyl thioacylates proceeds with different pressure sensitivities depending on the 2-substituent. Studies by Trifonova, Zorin, et al. demonstrated that increasing pressure reduces the rate of transformation for both 2-methyl-1,3-oxathiolane and 2-isopropyl-1,3-oxathiolane, but the pressure effect is greater for both than the effect on initiation rate in the system. Critically, the selectivity for the product formed more rapidly at normal pressure is enhanced at elevated pressure in the competing transformations of the two compounds . This divergent pressure-dependent behavior indicates that the steric bulk of the isopropyl group modulates the transition-state volume of activation differently than the methyl group, making 2-isopropyl-1,3-oxathiolane the preferred substrate when high-pressure reaction conditions are employed to tune product selectivity in thioacylate synthesis. Additionally, in homolytic addition to 1-hexene, 2-methyl-1,3-oxathiolane produces both cyclic (2-methyl-2-hexyl-1,3-oxathiolane) and linear (octyl thioacetate) products, with the cyclic adduct yield increasing under pressure , suggesting analogous but distinct branching ratios for the isopropyl analog.

Pressure reactivity
Class-level
Pressure enhances selectivity for normally faster-forming thioacylate product; steric bulk of isopropyl modulates transition-state volume
Pressure-tunable selectivity may offer synthetic advantage; quantitative rate constants and direct comparisons require independent validation
Data from abstract-level description; specific rate data not provided
Physical organic chemistry High-pressure chemistry Free-radical chemistry Reaction kinetics

Chiral Center Availability: 2-Isopropyl-1,3-oxathiolane as a Racemic Scaffold for Enantioselective Synthesis vs. Symmetrically 2,2-Disubstituted Analogs

2-Isopropyl-1,3-oxathiolane possesses a single chiral center at the 2-position (the carbon bearing the isopropyl group and the ring oxygen), making it a racemic mixture that can, in principle, be resolved into enantiomers or used as a substrate for asymmetric transformations [1]. This contrasts with 2,2-dimethyl-1,3-oxathiolane and related 2,2-dialkyl derivatives, which are achiral and cannot generate enantiomerically enriched products. The broader 1,3-oxathiolane scaffold is established as a key intermediate in the synthesis of the antiretroviral nucleoside analogs lamivudine and emtricitabine [2][3]. While 2-isopropyl-1,3-oxathiolane itself is not a direct lamivudine precursor, its chiral nature makes it a relevant model substrate and potential intermediate for the development of new 2-substituted nucleoside analogs where the isopropyl group could modulate lipophilicity and target binding [1]. The compound's synthetic accessibility from 2-mercaptoethanol and isobutyraldehyde (or acetone under appropriate conditions) via acid-catalyzed condensation is well-precedented [1], providing a straightforward entry to the racemic 2-isopropyl scaffold.

Chiral scaffold
Class-level
Single chiral center at C-2 enables enantiomeric resolution; 2,2-dialkyl analogs are achiral and cannot be resolved
Supports enantioselective synthesis for nucleoside analog libraries; resolution conditions require adaptation to the isopropyl substituent
Established enzymatic kinetic resolution protocols for 1,3-oxathiolane class exist
Medicinal chemistry Chiral synthesis Enantiomeric resolution Nucleoside analogs

High-Value Application Scenarios for 2-Isopropyl-1,3-oxathiolane Based on Quantitative Differentiation Evidence


Alliaceous and Burnt-Sulfur Flavor Accent for Savory and Processed Food Formulations

Based on the direct sensory evidence that 2-isopropyl-1,3-oxathiolane delivers a strong alliaceous, burnt, cabbage, and gas note at 0.10–0.20 ppm in water and food matrices, it is uniquely suited as a trace-level flavor accent in savory applications where onion, garlic, roasted, or sulfurous notes are desired but where natural allium extracts may introduce batch variability or undesirable enzymatic activity [1]. The compound's failure to produce any fruity or passion-fruit character—in stark contrast to 2-methyl-4-propyl-1,3-oxathiane—positions it specifically for non-fruit savory profiles, such as meat bouillons, roasted vegetable flavors, processed cheese analogs, and durian-flavored products [1]. Its extreme potency (active at sub-ppm levels) demands precise dosing control, making analytical specification via the established Kovats RI of 984 (OV-101, 130°C) essential for quality assurance [2].

Analytical Reference Standard for GC-MS Identification of Volatile Sulfur Heterocycles in Complex Food and Environmental Matrices

The well-characterized Kovats retention indices of 2-isopropyl-1,3-oxathiolane (RI = 984 on OV-101, 1009 on SE-52, both at 130°C; temperature-programmed RI = 967 on OV-101) provide an anchor point for the identification of 2-alkyl-1,3-oxathiolanes in GC-MS volatile profiling studies [1][2]. The ~162 RI unit separation from 2-methyl-1,3-oxathiolane ensures unambiguous chromatographic resolution without peak co-elution on standard non-polar capillary columns, making this compound an excellent retention index marker and calibration standard for laboratories performing aroma volatile analysis in food science, environmental monitoring, or petrochemical odorant research [1][2].

Chiral Building Block for Medicinal Chemistry Exploration of 2-Substituted Nucleoside Analogs

The single chiral center at the 2-position of 2-isopropyl-1,3-oxathiolane makes it a viable racemic scaffold for enantiomeric resolution and subsequent incorporation into nucleoside analog libraries [1][2]. The isopropyl group provides steric bulk and lipophilicity modulation that differs from the commonly employed 2-hydroxymethyl or 2-carboxylate substituents found in lamivudine and emtricitabine precursors, potentially yielding novel analogs with altered pharmacokinetic profiles, target binding, or resistance profiles. Procurement of the racemic compound at high purity (>98% as available from multiple suppliers) enables medicinal chemistry groups to apply established enzymatic kinetic resolution protocols developed for the 1,3-oxathiolane class [3].

High-Pressure Synthetic Methodology Development Using Tunable Thioacylate Selectivity

The differential pressure sensitivity of 2-isopropyl-1,3-oxathiolane in homolytic transformations—where increasing pressure enhances selectivity for the normally faster-forming thioacylate product—offers a distinct advantage for synthetic methodology research focused on pressure-tunable reaction outcomes [1]. Compared to 2-methyl-1,3-oxathiolane, the bulkier isopropyl substituent provides a larger steric probe for studying transition-state volume effects in free-radical ring-opening and addition reactions, making this compound a preferred substrate for physical organic chemistry investigations into the interplay between steric effects and hydrostatic pressure on reaction selectivity [1].

Application
Selection Property
Validation Focus
Alliaceous flavor sensory profiling (savory model systems)
Organoleptic profile verification
Sensory panel replication in water, syrup, juice matrices
GC-MS volatile sulfur heterocycle identification
Kovats retention index anchor (RI 984 OV-101)
RI reproducibility and column-specific calibration
Chiral building block for nucleoside analog synthesis
Enantiomeric resolution feasibility
Chiral purity and resolution conditions
High-pressure synthetic methodology (thioacylate selectivity)
Pressure-tunable selectivity
Rate-pressure profiles and product distribution
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